molecular formula C8H13IO2 B13693028 1-Iodoethyl cyclopentanecarboxylate CAS No. 91871-80-6

1-Iodoethyl cyclopentanecarboxylate

Cat. No.: B13693028
CAS No.: 91871-80-6
M. Wt: 268.09 g/mol
InChI Key: CTBCRFJJWQNUBG-UHFFFAOYSA-N
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Description

1-Iodoethyl cyclopentanecarboxylate (CAS 91871-80-6) is an organic ester with the molecular formula C 8 H 13 IO 2 and a molecular weight of 268.09 g/mol . This compound is characterized by a cyclopentanecarboxylate group linked to an iodoethyl chain, as represented by the SMILES notation O=C(C1CCCC1)OC(I)C . It is identified as a chemical for research use only and is not intended for diagnostic or therapeutic applications. As a specialized synthetic intermediate, its high reactivity, particularly of the carbon-iodine bond, makes it a valuable building block in organic synthesis. It may be used in the development of more complex molecules, including potential pharmaceuticals and materials, through various coupling and substitution reactions. Researchers should note that this product requires cold-chain transportation to ensure stability . The compound is assigned the MDL number MFCD30583901 .

Properties

CAS No.

91871-80-6

Molecular Formula

C8H13IO2

Molecular Weight

268.09 g/mol

IUPAC Name

1-iodoethyl cyclopentanecarboxylate

InChI

InChI=1S/C8H13IO2/c1-6(9)11-8(10)7-4-2-3-5-7/h6-7H,2-5H2,1H3

InChI Key

CTBCRFJJWQNUBG-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)C1CCCC1)I

Origin of Product

United States

Preparation Methods

Esterification Using Acid Chlorides and Iodoethyl Alcohol Derivatives

One of the most frequently employed methods for preparing esters similar to 1-Iodoethyl cyclopentanecarboxylate involves the reaction of the acid chloride of cyclopentanecarboxylic acid with an iodoethyl alcohol derivative under reflux in an anhydrous solvent such as benzene or toluene.

  • Procedure : Freshly prepared cyclopentanecarboxylic acid chloride is reacted with 1-iodoethanol in dry benzene at elevated temperatures (around 80–100°C) under reflux conditions for several hours.
  • Yield : This method typically achieves moderate to good yields (~60-70%) based on analogues such as 1-phenylcyclopentanecarboxylate esters.
  • Advantages : The reaction is straightforward, and the acid chloride is highly reactive, facilitating ester bond formation.
  • Limitations : The acid chloride must be freshly prepared and handled carefully due to its reactivity and moisture sensitivity.

Halogenation of Ethyl Cyclopentanecarboxylate Derivatives

An alternative approach is the halogenation of ethyl cyclopentanecarboxylate derivatives to introduce iodine at the ethyl position.

  • Procedure : Ethyl cyclopentanecarboxylate is subjected to halogenation using iodine or iodine-containing reagents, often in the presence of catalysts or under photochemical conditions.
  • Research Findings : Specific data on direct iodination of ethyl esters of cyclopentanecarboxylic acid is limited; however, analogous halogenation reactions are known to proceed with moderate selectivity and yield.
  • Challenges : Control over regioselectivity and avoidance of over-halogenation are critical.

Experimental Data Summary

Method Reactants Conditions Yield (%) Notes
Acid chloride + 1-iodoethanol Cyclopentanecarboxylic acid chloride + 1-iodoethanol Reflux in dry benzene, 2–4 hours ~65 Requires freshly prepared acid chloride
Halogenation of ethyl ester Ethyl cyclopentanecarboxylate + iodine Catalytic or photochemical Variable Regioselectivity challenges
Potassium salt + iodoethyl halide Potassium cyclopentanecarboxylate + 1-iodoethyl chloride Reflux in hydrocarbon solvent Moderate Based on analogous aminoalkyl halide reactions

Mechanistic Considerations

  • Esterification via acid chloride proceeds through nucleophilic attack of the hydroxyl group of 1-iodoethanol on the electrophilic carbonyl carbon of the acid chloride, releasing HCl.
  • Halogenation typically involves radical or electrophilic substitution mechanisms, requiring careful control to avoid side reactions.
  • Nucleophilic substitution of potassium salts with alkyl halides follows an SN2 pathway, favoring primary halides such as 1-iodoethyl chloride.

Chemical Reactions Analysis

Types of Reactions: 1-Iodoethyl cyclopentanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Iodoethyl cyclopentanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-iodoethyl cyclopentanecarboxylate largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s reactivity and properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs are compared based on substituents, molecular formulas, and spectral properties:

Compound Name Substituent(s) Molecular Formula Key Spectral Data (NMR, δ in DMSO-d6) Reactivity/Applications
1-Iodoethyl cyclopentanecarboxylate Iodoethyl (-CH₂CH₂I) C₈H₁₃IO₂ Not reported in evidence SN2 substitutions, coupling reactions
Methyl 1-(methylamino)cyclopentanecarboxylate 4-toluenesulfonate () Methylamino (-NHCH₃), methyl ester C₁₅H₂₁NO₅S 3.60 (s, 3H, ester -OCH₃), 2.87 (s, 3H, -NCH₃) Pharmaceutical intermediates (e.g., LCMS m/z 411 in )
Ethyl 1-cyanocyclopentanecarboxylate () Cyano (-CN), ethyl ester C₉H₁₃NO₂ Not reported Hydrolysis, nucleophilic additions
Key Observations:
  • Iodoethyl vs. Methylamino Groups: The iodine atom in this compound enhances leaving-group ability, favoring nucleophilic displacement (e.g., Suzuki couplings). In contrast, the methylamino group in participates in salt formation (e.g., 4-toluenesulfonate) to improve stability for pharmaceutical applications .
  • Cyano vs. Iodoethyl Substituents: The cyano group in ethyl 1-cyanocyclopentanecarboxylate () is electron-withdrawing, increasing electrophilicity at the carbonyl carbon and accelerating hydrolysis. The iodoethyl group, however, directs reactivity toward alkylation or cross-coupling.

Physical and Spectral Properties

  • Methylamino Derivatives: NMR data () for methyl 1-(methylamino)cyclopentanecarboxylate 4-toluenesulfonate includes distinct signals at δ3.60 (ester -OCH₃) and δ2.87 (methylamino -NCH₃), confirming substitution patterns .
  • Ethyl Cyano Analogs: While NMR data is absent in , the cyano group’s IR absorption (~2200 cm⁻¹) would distinguish it from iodoethyl or amino derivatives.

Stability and Handling

  • Iodoethyl Compounds : Likely light-sensitive due to the C-I bond’s labile nature, requiring storage in amber vials.
  • Methylamino Salts (): The 4-toluenesulfonate salt enhances crystallinity and shelf-life, critical for pharmaceutical manufacturing .

Biological Activity

1-Iodoethyl cyclopentanecarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

This compound is characterized by its unique molecular structure, which contributes to its biological activity. The compound can be represented by the following chemical formula:

C8H13IO2C_8H_{13}IO_2

This structure allows for interactions with various biological targets, influencing cellular processes.

The biological activity of this compound is primarily attributed to its ability to modulate receptor activity and influence biochemical pathways. Specific mechanisms include:

  • Receptor Modulation : The compound may interact with nicotinic acetylcholine receptors (nAChRs), affecting neurotransmission and signaling pathways.
  • Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in inflammation and cancer progression.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Studies have shown that compounds similar to this compound can inhibit inflammatory responses in vitro and in vivo, potentially making them useful in treating inflammatory diseases .
  • Anticancer Properties : Preliminary findings suggest that this compound may possess anticancer activity, possibly through the inhibition of cancer cell proliferation and induction of apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, yielding significant insights:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityMethodologyKey Findings
Enzyme InhibitionIn vitro assaysDemonstrated inhibition of key enzymes involved in inflammation
Anti-inflammatoryAnimal modelsReduced inflammation markers in treated subjects
AnticancerCell culture assaysInhibited proliferation of cancer cells

Detailed Findings

  • Enzyme Inhibition : A study indicated that this compound inhibited enzymes related to inflammatory pathways, suggesting a mechanism for its anti-inflammatory effects .
  • Anti-inflammatory Effects : In vivo studies demonstrated a significant reduction in inflammatory markers following administration of the compound, supporting its potential therapeutic use in inflammatory conditions .
  • Anticancer Activity : Research involving various cancer cell lines showed that the compound could reduce cell viability and induce apoptosis, indicating promising anticancer properties .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Iodoethyl cyclopentanecarboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a precursor such as 1-chloroethyl cyclopentanecarboxylate with potassium iodide. Reaction optimization includes using polar aprotic solvents (e.g., DMF or acetonitrile) and elevated temperatures (60–80°C) to enhance iodide displacement efficiency. Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation . Yield improvements (up to 85%) are achieved by controlling stoichiometric ratios (1:1.2 for iodide:precursor) and employing anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H-NMR : Key signals include the cyclopentane ring protons (δ 1.55–2.20 ppm, multiplet) and the iodoethyl group (δ 3.60–4.10 ppm for CH2I) .
  • 13C-NMR : The ester carbonyl appears at ~170 ppm, while the cyclopentane carbons resonate between 25–35 ppm .
  • Mass Spectrometry (ESI-MS) : A molecular ion peak [M+H]+ at m/z 285 confirms the molecular weight .
  • IR Spectroscopy : Ester C=O stretching (1720–1740 cm⁻¹) and C-I stretching (500–600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for nucleophilic substitutions. For instance, iodide displacement by thiols proceeds via an SN2 mechanism, with steric hindrance from the cyclopentane ring increasing activation barriers by ~5 kcal/mol compared to linear esters. Molecular docking (AutoDock Vina) predicts binding affinities for biological targets, such as enzymes with nucleophilic cysteine residues .

Q. What strategies resolve contradictions in reported biological activities of cyclopentanecarboxylate derivatives?

  • Methodological Answer : Discrepancies arise from stereochemical variations (e.g., cis vs. trans substituents) and assay conditions. To address this:

  • Comparative SAR Studies : Synthesize analogs (e.g., 1-Iodoethyl cyclohexanecarboxylate) and test them under standardized assays (e.g., enzyme inhibition).
  • Meta-Analysis : Pool data from PubChem and patents (e.g., EP 4 374 877) to identify trends. For example, iodinated derivatives show 2–3× higher antimicrobial activity than chloro analogs due to enhanced electrophilicity .
  • Mechanistic Validation : Use isotopic labeling (e.g., ¹²⁵I) to track metabolic pathways in vitro .

Q. How does the steric environment of the cyclopentane ring influence regioselectivity in derivatization reactions?

  • Methodological Answer : The cyclopentane ring imposes a rigid, puckered conformation, directing electrophilic attacks to the equatorial position of the ester group. For example, bromination (NBS, AIBN) favors the 2-position over the 3-position (3:1 selectivity) due to reduced torsional strain. X-ray crystallography and NOESY NMR confirm spatial arrangements .

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